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Compound of Interest

Compound Name: 1-Fluoro-2,2-dimethylpropane

Cat. No.: B3054227 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-fluoro-2,2-dimethylpropane,

including its chemical identity, physicochemical properties, synthesis, and reactivity. This

document is intended for professionals in the fields of chemical research and drug

development who require detailed technical information on this compound.

Chemical Identity and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with

the common name neopentyl fluoride is 1-fluoro-2,2-dimethylpropane.[1][2] Its chemical

structure consists of a propane chain with a fluorine atom attached to the first carbon atom and

two methyl groups on the second carbon atom.

The structure of 1-fluoro-2,2-dimethylpropane is as follows:

The presence of a quaternary carbon atom adjacent to the fluorine-bearing carbon results in

significant steric hindrance, which profoundly influences the compound's reactivity.

Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of 1-fluoro-2,2-
dimethylpropane is presented in the table below. For comparative purposes, data for the

analogous 1-chloro-2,2-dimethylpropane is also included where available.
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Property Value Reference

Molecular Formula C₅H₁₁F [1][2]

Molecular Weight 90.14 g/mol [1]

Boiling Point Not available

Boiling Point (1-chloro-2,2-

dimethylpropane)
84-85 °C

Melting Point Not available

Melting Point (1-chloro-2,2-

dimethylpropane)
-20 °C

Density Not available

Density (1-chloro-2,2-

dimethylpropane)
0.866 g/mL at 25 °C

¹H NMR Chemical Shifts

(Predicted)

δ (ppm): ~0.9 (s, 9H, C(CH₃)₃),

~4.3 (t, 2H, CH₂F)

¹³C NMR Chemical Shifts

(Predicted)

δ (ppm): ~27 (C(CH₃)₃), ~35

(C(CH₃)₃), ~88 (d, ¹JCF, CH₂F)

Experimental Protocols
A common synthetic route to 1-fluoro-2,2-dimethylpropane involves the nucleophilic

substitution of a suitable leaving group on the neopentyl backbone with a fluoride ion. A two-

step process starting from neopentyl alcohol is described below.

Step 1: Synthesis of Neopentyl Alcohol

Neopentyl alcohol can be prepared via the reduction of trimethylacetic acid with a suitable

reducing agent like lithium aluminum hydride.[3]

Materials: Trimethylacetic acid, Lithium aluminum hydride (LiAlH₄), Diethyl ether

(anhydrous), Distilled water, Sulfuric acid (dilute).
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Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a

dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or

argon), a suspension of LiAlH₄ in anhydrous diethyl ether is prepared.

A solution of trimethylacetic acid in anhydrous diethyl ether is added dropwise from the

dropping funnel to the stirred suspension of LiAlH₄ at a controlled temperature (typically 0

°C).

After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then refluxed for several hours to ensure complete reaction.

The reaction is carefully quenched by the slow, sequential addition of water, followed by a

dilute solution of sulfuric acid to neutralize the mixture and dissolve the aluminum salts.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄),

filtered, and the solvent is removed by rotary evaporation.

The crude neopentyl alcohol is purified by distillation.

Step 2: Fluorination of Neopentyl Alcohol

The conversion of neopentyl alcohol to 1-fluoro-2,2-dimethylpropane can be achieved using

a variety of fluorinating agents. One potential method is an adaptation of the synthesis of

neopentyl iodide, substituting the iodine source with a fluoride source.[3]

Materials: Neopentyl alcohol, Triphenylphosphine (PPh₃), a suitable fluoride source (e.g.,

diethylaminosulfur trifluoride (DAST) or a combination of a metal fluoride and an activating

agent).

Procedure (Illustrative, using a generic fluoride source):

In a flame-dried flask under an inert atmosphere, a solution of neopentyl alcohol and

triphenylphosphine in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile)
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is prepared.

The solution is cooled to an appropriate temperature (e.g., 0 °C or -78 °C, depending on

the fluorinating agent).

The fluorinating agent is added slowly to the stirred solution.

The reaction mixture is stirred at the low temperature for a specified period and then

allowed to warm to room temperature.

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography

(GC) for the consumption of the starting material.

Upon completion, the reaction is quenched, and the product is worked up by washing with

aqueous solutions to remove byproducts.

The organic layer is dried, and the solvent is removed.

The crude 1-fluoro-2,2-dimethylpropane is purified by distillation or column

chromatography.

Reactivity and Mechanistic Considerations
Neopentyl halides, including 1-fluoro-2,2-dimethylpropane, exhibit notably slow reactivity in

nucleophilic substitution reactions (both SN1 and SN2 mechanisms). This is a direct

consequence of the steric hindrance imposed by the bulky tert-butyl group.[1][4][5][6]

The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing

the leaving group. In the case of neopentyl halides, the large tert-butyl group effectively blocks

this pathway, leading to a very high activation energy and an extremely slow reaction rate.[6][7]

[8]

The SN1 mechanism proceeds through the formation of a carbocation intermediate. The

departure of the fluoride ion from 1-fluoro-2,2-dimethylpropane would result in the formation

of a highly unstable primary carbocation.[4][9] While this primary carbocation can rearrange to

a more stable tertiary carbocation via a 1,2-methyl shift, the initial formation of the unstable
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primary carbocation is the rate-determining step and is energetically unfavorable, thus making

the SN1 pathway also very slow.[9]

The following diagram illustrates the mechanistic challenges in the nucleophilic substitution of

neopentyl halides.
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Nucleophilic substitution pathways for neopentyl halides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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